molecular formula C18H13ClN2O2S B2624319 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarbonitrile CAS No. 454473-77-9

3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarbonitrile

Cat. No.: B2624319
CAS No.: 454473-77-9
M. Wt: 356.82
InChI Key: FJZWUCRUBQBSDL-UHFFFAOYSA-N
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Description

3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarbonitrile is a chemical compound with the molecular formula C18H13ClN2O2S. It is known for its unique structure, which includes a chlorophenyl group, a sulfonylmethyl group, and a pyrrol-1-yl group attached to a benzenecarbonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the chlorophenylsulfonylmethyl intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable methylating agent under controlled conditions.

    Coupling with pyrrole: The intermediate is then reacted with pyrrole in the presence of a base to form the pyrrol-1-yl derivative.

    Introduction of the benzenecarbonitrile group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols .

Scientific Research Applications

3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarbonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-chlorophenyl)sulfonyl]methyl}-3-(1H-pyrrol-1-yl)benzenecarbonitrile
  • 3-{[(4-bromophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarbonitrile
  • 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-imidazol-1-yl)benzenecarbonitrile

Uniqueness

3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarbonitrile , also known as methyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzoate, is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring a pyrrole ring and a sulfonyl group, suggests diverse biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of the compound is C19H16ClNO4SC_{19}H_{16}ClNO_4S, with a molecular weight of approximately 389.85 g/mol . The structural representation includes a 4-chlorophenyl sulfonyl group , a methyl group , and a 1H-pyrrol-1-yl group attached to a benzenecarbonitrile framework. This configuration is essential for its biological activity, influencing its interaction with various biological targets.

PropertyValue
Molecular FormulaC19H16ClNO4S
Molecular Weight389.85 g/mol
CAS Number339016-40-9
Density1.3 ± 0.1 g/cm³
Boiling Point604.2 ± 55.0 °C
LogP3.75

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. It has been identified in studies as a potential inhibitor of phosphodiesterases (PDEs), specifically PDE4D, which plays a crucial role in inflammatory responses and other cellular processes.

Inhibition of Phosphodiesterases

Research indicates that the compound exhibits selective inhibition against PDE4 isoforms, which are involved in the regulation of cyclic adenosine monophosphate (cAMP) levels within cells. This inhibition can lead to anti-inflammatory effects, making it a candidate for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Biological Activity Studies

Several studies have highlighted the compound's biological activities:

  • Anti-inflammatory Activity : The compound has shown promise in reducing bronchial eosinophilia and airway hyperactivity in animal models, suggesting its potential application in treating respiratory diseases .
  • Antitumor Potential : Preliminary studies indicate that derivatives of this compound may possess antitumor activity against hepatocellular carcinoma (HCC). The mechanism appears to be independent of PDE inhibition, possibly involving interactions with cell cycle-related proteins .
  • Cytotoxicity : In vitro assays have demonstrated selective cytotoxicity against certain cancer cell lines while sparing normal cells, indicating its potential for targeted cancer therapy .

Case Study 1: In Vivo Efficacy in Guinea Pigs

A study evaluated the efficacy of the compound in guinea pigs subjected to allergen-induced bronchoconstriction. Results indicated that the compound significantly reduced airway resistance and inflammation markers compared to control groups, reinforcing its therapeutic potential in asthma management .

Case Study 2: Antitumor Activity Assessment

In another study focusing on hepatocellular carcinoma, treatment with the compound resulted in notable tumor size reduction in xenograft models. The study emphasized the need for further exploration into its mechanisms and potential combination therapies .

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfonylmethyl]-4-pyrrol-1-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2S/c19-16-4-6-17(7-5-16)24(22,23)13-15-11-14(12-20)3-8-18(15)21-9-1-2-10-21/h1-11H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZWUCRUBQBSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)C#N)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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